molecular formula C15H18ClN3O3 B13761122 5-Carbamoyl-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate CAS No. 79013-37-9

5-Carbamoyl-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate

Cat. No.: B13761122
CAS No.: 79013-37-9
M. Wt: 323.77 g/mol
InChI Key: NJSKIZPPQRQXGT-UHFFFAOYSA-N
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Description

5-Carbamoyl-1H-imidazole-4-yl 3’-chloroadamantane-1’-carboxylate is a synthetic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an imidazole ring and an adamantane moiety, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carbamoyl-1H-imidazole-4-yl 3’-chloroadamantane-1’-carboxylate typically involves multi-step reactions. One common approach is the condensation of 5-carbamoyl-1H-imidazole-4-carboxylic acid with 3-chloroadamantane-1-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to improve the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Carbamoyl-1H-imidazole-4-yl 3’-chloroadamantane-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The chlorine atom in the adamantane moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted adamantane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Carbamoyl-1H-imidazole-4-yl 3’-chloroadamantane-1’-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit inosine monophosphate dehydrogenase, a key enzyme in purine synthesis . This inhibition disrupts the production of guanosine monophosphate, leading to antiproliferative effects on tumor cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Carbamoyl-1H-imidazole-4-yl 3’-chloroadamantane-1’-carboxylate is unique due to the presence of the adamantane moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

CAS No.

79013-37-9

Molecular Formula

C15H18ClN3O3

Molecular Weight

323.77 g/mol

IUPAC Name

(5-carbamoyl-1H-imidazol-4-yl) 3-chloroadamantane-1-carboxylate

InChI

InChI=1S/C15H18ClN3O3/c16-15-4-8-1-9(5-15)3-14(2-8,6-15)13(21)22-12-10(11(17)20)18-7-19-12/h7-9H,1-6H2,(H2,17,20)(H,18,19)

InChI Key

NJSKIZPPQRQXGT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)OC4=C(NC=N4)C(=O)N

Origin of Product

United States

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